![molecular formula C15H13ClN2OS B2453576 N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 182128-49-0](/img/structure/B2453576.png)
N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It may include details of the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and various spectroscopic properties .Scientific Research Applications
Molecular Structure Analysis
Research has been conducted on the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives. These studies highlight the importance of intramolecular hydrogen bonds in stabilizing the structures of these compounds, which is relevant for understanding their chemical behavior and potential applications (Siddiqui et al., 2008).
Synthesis Methods
Significant research has been done on the synthesis of various derivatives of benzothiazines, including N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide. This includes exploring different reaction pathways and the formation of specific molecular structures. For example, Kozminykh et al. (2002) describe the synthesis of regioisomeric benzothiazinones, which contributes to a broader understanding of the synthetic routes for such compounds (Kozminykh, Igidov, & Kozminykh, 2002).
Potential Analgesic Applications
There is research indicating the potential analgesic properties of N-alkyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally related to N-(3-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide. These studies suggest that these compounds could be promising candidates for new analgesics (Ukrainets et al., 2022).
Biological Activities
The enantiomorphic forms of structurally similar benzothiazine derivatives have been found to exhibit different biological activities, with one form showing high analgesic activity and the other demonstrating significant anti-inflammatory properties. This highlights the potential for diverse applications of such compounds in the pharmaceutical field (Shishkina et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-4-3-5-12(10-11)17-15(19)18-8-9-20-14-7-2-1-6-13(14)18/h1-7,10H,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBGSQBWLWNTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide |
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